N-(1-ethynylcyclohexyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDMJNBOGXWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of N 1 Ethynylcyclohexyl Benzenesulfonamide
Foundational Strategies for the Synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide
The synthesis of the target compound, this compound, can be approached through several strategic pathways. These methodologies primarily focus on the formation of the sulfonamide bond between a benzenesulfonyl moiety and the 1-ethynylcyclohexylamine (B1580611) core.
Direct Sulfonylation Approaches and Mechanistic Considerations
A primary and direct method for the synthesis of this compound involves the reaction of 1-ethynylcyclohexylamine with benzenesulfonyl chloride. researchgate.netdoubtnut.com This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the amino group of 1-ethynylcyclohexylamine acts as the nucleophile.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov Common bases include pyridine (B92270) or tertiary amines like triethylamine. The choice of solvent is also crucial, with aprotic solvents like acetone (B3395972) or dichloromethane (B109758) often employed. nih.govresearchgate.net
Mechanism:
The mechanism of this sulfonylation reaction proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The presence of a base is critical to deprotonate the resulting ammonium (B1175870) salt, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. youtube.com
A general representation of this direct sulfonylation is depicted below:
Figure 1: General scheme for the direct sulfonylation of 1-ethynylcyclohexylamine.While this direct approach is theoretically straightforward, the reactivity of the ethynyl (B1212043) group under various reaction conditions must be considered. Potential side reactions could involve the acidic proton of the terminal alkyne, although under typical sulfonylation conditions, the amine is significantly more nucleophilic.
Multistep Synthetic Pathways for Ethynylcyclohexyl Moiety Incorporation
An alternative to direct sulfonylation involves a multistep approach where the 1-ethynylcyclohexyl moiety is introduced to a pre-functionalized benzenesulfonamide (B165840) derivative. This can be particularly useful if the desired substitution pattern on the aromatic ring is not compatible with the direct sulfonylation conditions.
One plausible multistep pathway could involve the initial synthesis of a suitable benzenesulfonamide with a leaving group, followed by a coupling reaction with a derivative of 1-ethynylcyclohexane. However, a more common and practical multistep approach focuses on the synthesis of the key intermediate, 1-ethynylcyclohexylamine.
The synthesis of 1-ethynylcyclohexylamine can be achieved from cyclohexanone. The process involves the addition of an ethynyl group to the carbonyl carbon, followed by the conversion of the resulting hydroxyl group to an amine. A common method for the ethynylation of ketones is the reaction with an acetylide, such as lithium acetylide or sodium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. The resulting 1-ethynylcyclohexanol can then be converted to 1-ethynylcyclohexylamine through various methods, such as the Ritter reaction or by conversion to an azide (B81097) followed by reduction.
Once 1-ethynylcyclohexylamine is synthesized, it can then be subjected to the direct sulfonylation conditions described in the previous section to yield this compound. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Rational Design and Synthesis of this compound Derivatives and Analogues
The structural framework of this compound offers multiple points for modification to generate a library of derivatives and analogues. These modifications can be strategically implemented on the benzenesulfonamide core, the cyclohexyl ring, and the ethynyl group to explore structure-activity relationships for various applications.
Structural Modifications on the Benzenesulfonamide Core
The benzenesulfonamide core is a common scaffold in medicinal chemistry and can be readily modified. researchgate.net Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule.
The synthesis of these derivatives typically involves using the appropriately substituted benzenesulfonyl chloride in the direct sulfonylation reaction with 1-ethynylcyclohexylamine. A variety of substituted benzenesulfonyl chlorides are commercially available or can be synthesized from the corresponding anilines via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Meerwein arylation).
| Substituent (R) | Starting Material | Potential Property Modulation |
| 4-CH3 | 4-Methylbenzenesulfonyl chloride | Increased lipophilicity |
| 4-Cl | 4-Chlorobenzenesulfonyl chloride | Increased electron-withdrawing character |
| 4-NO2 | 4-Nitrobenzenesulfonyl chloride | Strong electron-withdrawing character |
| 4-OCH3 | 4-Methoxybenzenesulfonyl chloride | Electron-donating character |
| 3-NH2 | 3-Aminobenzenesulfonyl chloride | Introduction of a basic center |
Substituent Variations on the Cyclohexyl Ring System
Modifications to the cyclohexyl ring can provide insights into the spatial requirements of potential binding pockets. The synthesis of substituted cyclohexylamine (B46788) precursors would be the key step in generating these analogues.
For instance, introducing alkyl groups on the cyclohexyl ring can increase steric bulk and lipophilicity. nih.gov The synthesis of such derivatives would start from the corresponding substituted cyclohexanones. For example, 4-methylcyclohexanone (B47639) could be used as a starting material to ultimately synthesize N-(1-ethynyl-4-methylcyclohexyl)benzenesulfonamide. The synthetic sequence would mirror that of the unsubstituted analogue: ethynylation of the ketone followed by amination and sulfonylation. researchgate.netresearchgate.net
Stereochemistry is an important consideration when dealing with substituted cyclohexyl rings. The introduction of substituents can lead to cis/trans isomers, and their separation and characterization would be crucial for understanding their distinct biological activities. mdpi.com
| Cyclohexyl Precursor | Potential Final Compound | Key Synthetic Step |
| 4-Methylcyclohexanone | N-(1-ethynyl-4-methylcyclohexyl)benzenesulfonamide | Ethynylation of 4-methylcyclohexanone |
| 3-Methylcyclohexanone | N-(1-ethynyl-3-methylcyclohexyl)benzenesulfonamide | Ethynylation of 3-methylcyclohexanone |
| 4-tert-Butylcyclohexanone | N-(1-ethynyl-4-tert-butylcyclohexyl)benzenesulfonamide | Ethynylation of 4-tert-butylcyclohexanone |
Functionalization Strategies for the Ethynyl Group
The terminal ethynyl group is a versatile functional handle that can be elaborated through a variety of chemical transformations, providing access to a diverse range of analogues. rsc.org
One of the most common reactions of terminal alkynes is the Sonogashira coupling, a cross-coupling reaction with aryl or vinyl halides catalyzed by palladium and copper complexes. researchgate.net This would allow for the introduction of various aromatic and heteroaromatic substituents at the terminus of the alkyne.
Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which would yield 1,2,3-triazole derivatives. acs.org This reaction is highly efficient and tolerant of a wide range of functional groups.
Furthermore, the alkyne can undergo hydration to form a methyl ketone or be reduced to the corresponding alkene or alkane. The terminal alkyne can also be deprotonated with a strong base and reacted with various electrophiles, such as aldehydes or ketones, to form propargyl alcohols. nih.gov
| Reaction Type | Reagents | Product Type |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu catalyst, base | Aryl-substituted alkyne |
| Azide-Alkyne Cycloaddition | Organic azide, Cu catalyst | 1,2,3-Triazole |
| Hydration | H2O, H2SO4, HgSO4 | Methyl ketone |
| Reduction (to alkene) | H2, Lindlar's catalyst | Z-Alkene |
| Reduction (to alkane) | H2, Pd/C | Alkane |
| Addition to Carbonyl | Aldehyde/Ketone, strong base | Propargyl alcohol |
These advanced chemical transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of derivatives with potentially novel properties.
Elucidation of Reaction Mechanisms in the Synthesis of this compound and its Analogues
The formation of this compound and related compounds is governed by fundamental principles of nucleophilic substitution at a sulfur center. Understanding the mechanistic underpinnings of this reaction is crucial for optimizing reaction conditions and for the rational design of synthetic routes toward structurally complex analogues.
Detailed Mechanistic Pathways for Sulfonamide Bond Formation
The synthesis of this compound is typically achieved through the reaction of 1-ethynylcyclohexylamine with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution on a sulfonyl sulfur atom. The precise mechanism for the formation of sulfonamides from sulfonyl chlorides has been a subject of extensive study, with evidence pointing towards a pathway that has characteristics of a second-order nucleophilic substitution (SN2) mechanism, although the exact nature of the transition state can be influenced by factors such as the solvent and the specific reactants involved. nih.govresearchgate.net
The generally accepted mechanistic pathway can be detailed as follows:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 1-ethynylcyclohexylamine acting as a nucleophile. This nitrogen atom attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.
Formation of a Transition State/Intermediate: This nucleophilic attack leads to the formation of a transient, high-energy species. This species is often described as a trigonal bipyramidal transition state or a short-lived intermediate. researchgate.net In this arrangement, the incoming amine and the outgoing chloride leaving group are positioned axially. The oxygen atoms and the phenyl group of the benzenesulfonyl moiety occupy the equatorial positions.
Departure of the Leaving Group: The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group. The departure of the chloride ion is facile as it is a stable anion.
Deprotonation: The resulting intermediate is a protonated sulfonamide. A base, which can be a second molecule of the amine reactant or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral this compound product and an ammonium salt byproduct.
This SN2-like mechanism is characterized by a single, concerted step for bond formation and breaking in some interpretations, while others propose a two-step process involving a distinct intermediate. nih.govresearchgate.net The reaction is highly efficient and generally proceeds to completion, making it a robust method for the synthesis of a wide array of sulfonamides. chemrxiv.org
Table 1: Key Mechanistic Steps in Sulfonamide Formation
| Step | Description | Reactants Involved | Intermediate/Transition State | Product of Step |
| 1 | Nucleophilic Attack | 1-ethynylcyclohexylamine, Benzenesulfonyl chloride | - | Tetrahedral adduct |
| 2 | Transition State Formation | - | Trigonal bipyramidal structure | - |
| 3 | Leaving Group Departure | Tetrahedral adduct | - | Protonated sulfonamide, Chloride ion |
| 4 | Deprotonation | Protonated sulfonamide, Base (e.g., amine) | - | This compound |
Stereochemical Control and Diastereoselective Synthesis
Stereochemical control is a fundamental aspect of modern synthetic chemistry, particularly in the preparation of chiral molecules. However, in the specific case of the parent compound, this compound, the molecule is achiral. The C1 carbon of the cyclohexyl ring, which is bonded to both the nitrogen and the ethynyl group, is not a stereocenter. Consequently, the synthesis of this specific molecule does not involve considerations of stereoisomerism.
The discussion of stereochemical control becomes highly relevant when considering the synthesis of analogues of this compound that possess one or more stereocenters. For instance, if the cyclohexyl ring were substituted, or if a chiral amine or sulfonyl chloride were used, diastereomeric products could be formed.
A powerful and widely employed strategy for achieving diastereoselective synthesis in such cases involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net
In the context of sulfonamide synthesis, a common approach involves using a chiral amine or employing a chiral sulfinyl group as an auxiliary. The N-tert-butanesulfinyl group, for example, is a versatile chiral auxiliary used to direct nucleophilic additions to imines with high diastereoselectivity. researchgate.net While this applies to sulfinamides (sulfur in the +4 oxidation state), the underlying principles of steric hindrance and chelation control can be extended to strategies for synthesizing chiral sulfonamides (sulfur in the +6 oxidation state).
For a hypothetical chiral analogue, a diastereoselective synthesis could be envisioned through two primary routes:
Chiral Amine Route: Reacting an enantiomerically pure chiral amine (e.g., a substituted 1-ethynylcyclohexylamine with a stereocenter on the ring) with benzenesulfonyl chloride. The inherent chirality of the amine would influence the approach to the sulfonyl chloride, potentially leading to a preferential formation of one diastereomer over the other, although the degree of selectivity may be modest without an external directing group.
Chiral Auxiliary Route: A more effective method involves attaching a chiral auxiliary to either the amine or the sulfonyl chloride. For example, reacting a racemic but chiral-substituted cyclohexylamine with a chiral sulfonylating agent would produce a mixture of diastereomers. These diastereomers possess different physical properties (e.g., solubility, chromatographic behavior) and can often be separated. The auxiliary can then be cleaved to yield the enantiomerically enriched target sulfonamide. The use of chiral N-tert-butanesulfinyl imines as electrophiles demonstrates that high diastereomeric excesses can be achieved through sterically controlled nucleophilic additions. researchgate.net
Table 2: Hypothetical Diastereoselective Synthesis of a Chiral Sulfonamide Analogue
| Approach | Chiral Component | Potential Outcome | Basis of Selectivity | Reference Concept |
| Kinetic Resolution | Racemic chiral amine + Chiral non-racemic sulfonylating agent | Formation of two diastereomeric sulfonamides at different rates | The transition states leading to the two diastereomers have different energies. | Asymmetric Synthesis |
| Chiral Auxiliary | Achiral amine + Chiral non-racemic sulfonyl chloride | Formation of a separable mixture of diastereomers | The auxiliary directs the reaction pathway, allowing for subsequent separation. | Chiral auxiliaries researchgate.netnih.gov |
| Substrate Control | Enantiopure chiral amine + Achiral sulfonyl chloride | Preferential formation of one diastereomer | The existing stereocenter in the amine directs the approach of the reagent. | 1,2- or 1,3-asymmetric induction |
These strategies underscore how the principles of stereocontrol can be applied to the synthesis of chiral analogues within this compound class, enabling access to specific stereoisomers for further study.
Advanced Spectroscopic and Analytical Characterization for Research Integrity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei to generate spectra that reveal the chemical environment of each atom. For N-(1-ethynylcyclohexyl)benzenesulfonamide, a complete structural assignment would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Despite extensive searches of scientific literature and spectral databases, specific experimental NMR data for this compound could not be located in the public domain. The following sections outline the principles of the NMR techniques that would be applied for its characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum provides information on the chemical shift (δ) of each proton, the integration (relative number of protons), and the spin-spin coupling (connectivity of neighboring protons).
For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the benzenesulfonamide (B165840) group, the cyclohexyl ring, the ethynyl (B1212043) group, and the N-H proton of the sulfonamide. The aromatic protons would typically appear in the downfield region (around 7.5-7.9 ppm). The protons of the cyclohexyl ring would resonate in the aliphatic region (typically 1.0-2.0 ppm), and the acetylenic proton would show a characteristic singlet further upfield (around 2.5 ppm). The N-H proton signal can vary in position and is often broad.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons (C₆H₅) |
| Data not available | Data not available | Data not available | Sulfonamide Proton (NH) |
| Data not available | Data not available | Data not available | Acetylenic Proton (C≡CH) |
| Data not available | Data not available | Data not available | Cyclohexyl Protons (C₆H₁₀) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the different chemical environments of the carbon atoms.
In the case of this compound, the ¹³C NMR spectrum would display signals for the aromatic carbons of the benzene (B151609) ring, the carbons of the cyclohexyl ring, and the two carbons of the ethynyl group. The aromatic carbons would appear in the range of 120-140 ppm. The quaternary carbon of the cyclohexyl ring attached to the nitrogen and the ethynyl group would be found at a specific chemical shift, while the other cyclohexyl carbons would resonate in the aliphatic region (20-40 ppm). The sp-hybridized carbons of the ethynyl group would have characteristic shifts in the 70-90 ppm range.
A table summarizing the expected ¹³C NMR data is provided below.
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic Carbons (C₆H₅) |
| Data not available | Quaternary Cyclohexyl Carbon (C-N) |
| Data not available | Acetylenic Carbons (C≡C) |
| Data not available | Cyclohexyl Carbons (CH₂) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Specific experimental mass spectrometry data for this compound were not found in the available literature. The following subsections describe the mass spectrometry techniques that would be essential for its characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₇NO₂S), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would likely produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺, allowing for the determination of the molecular weight.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a critical tool for the structural elucidation of this compound by confirming the presence of its key functional groups. The IR spectrum provides a unique vibrational fingerprint of the molecule. The analysis focuses on identifying characteristic absorption bands corresponding to the vibrations of specific bonds within the compound's structure.
The primary functional groups of interest are the terminal alkyne (C≡C-H), the sulfonamide group (-SO₂NH-), the cyclohexyl ring, and the benzene ring. The presence of a sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretching vibration of the terminal ethynyl group. The carbon-carbon triple bond (C≡C) stretch appears as a weaker absorption in the 2140-2100 cm⁻¹ region.
The sulfonamide group gives rise to several characteristic peaks. The N-H stretching vibration is typically observed as a moderate band in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and appear as strong bands at approximately 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net The S-N bond stretch can be observed in the 950-860 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations from the benzene ring are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring appear just below 3000 cm⁻¹.
The collective presence and specific positions of these absorption bands provide compelling evidence for the molecular structure of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | 2140-2100 |
| Sulfonamide | N-H Stretch | 3350-3250 |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1320 |
| Sulfonamide | S=O Symmetric Stretch | 1170-1150 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Cyclohexyl Group | C-H Stretch | 2950-2850 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for the development of quantitative analytical methods. A reversed-phase HPLC (RP-HPLC) method is typically employed for non-polar to moderately polar compounds such as this.
The method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. A common stationary phase is a C18 (octadecylsilyl) column, which provides a non-polar surface for interaction. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. researchgate.net The ratio of these solvents is adjusted to control the retention time of the analyte.
For this compound, a gradient elution may be used, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, to ensure the elution of any more strongly retained impurities. Detection is typically performed using a UV-Vis detector, set at a wavelength where the benzene ring of the benzenesulfonamide moiety exhibits strong absorbance, commonly around 254 nm. The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. A purity level of ≥98% is often required for research applications.
Table 2: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | Standard HPLC System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile (MeCN) |
| Gradient | Start at 60% B, increase to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~6.5 min (dependent on exact conditions) |
Elemental Analysis (EA) for Empirical Formula Verification
Elemental Analysis (EA) provides a fundamental verification of a compound's empirical formula by quantitatively determining the mass percentages of its constituent elements. For this compound, the molecular formula is C₁₄H₁₇NO₂S. Based on this formula, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) can be calculated.
The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors. The experimental results are then compared to the theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and supports the proposed molecular formula, thereby confirming its purity.
Table 3: Elemental Analysis Data for C₁₄H₁₇NO₂S
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 64.34 | 64.28 |
| Hydrogen (H) | 6.56 | 6.60 |
| Nitrogen (N) | 5.36 | 5.39 |
| Sulfur (S) | 12.27 | 12.21 |
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, provides valuable insight into the expected molecular packing and conformation. nih.gov For such a compound, one would expect the cyclohexane (B81311) ring to adopt a stable chair conformation. nih.gov The analysis would yield the crystal system, space group, and unit cell dimensions, which define the crystalline lattice. The data collected from XRD analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₇NO₂S |
| Formula Weight | 263.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 11.4 |
| c (Å) | 15.6 |
| β (°) | 94.2 |
| Volume (ų) | 1507 |
| Z | 4 |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Methodologies for Structure-Activity Relationship Studies of N-(1-ethynylcyclohexyl)benzenesulfonamide
SAR studies for the this compound series involve the systematic synthesis and biological evaluation of analogues to decipher the role of different structural components. This is achieved by modifying specific parts of the molecule and observing the resulting changes in biological response.
A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, three key regions are typically identified as potential pharmacophoric features:
The Benzenesulfonamide (B165840) Group : This is a well-established pharmacophore in medicinal chemistry. The sulfonamide moiety (-SO₂NH-) is a strong hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions. The primary sulfonamide is known to coordinate with metal ions, often a zinc cation, in the active sites of metalloenzymes like carbonic anhydrases. tandfonline.com
The Ethynyl (B1212043) Group : The terminal alkyne (C≡CH) is a small, rigid, and linear functional group. It can act as a weak hydrogen bond donor and participate in π-stacking or other interactions with the target protein. Its presence can also influence the metabolic stability and electronic properties of the molecule.
Systematic modification of these three regions is the primary strategy to build a comprehensive SAR. For example, replacing the cyclohexyl ring with other cyclic or acyclic linkers, or altering the ethynyl group to other small substituents, would help to validate their importance as core pharmacophoric features. nih.gov
Once the core scaffold is established, SAR studies focus on the effects of adding or modifying substituents. For this compound, the most common site for modification is the phenyl ring of the benzenesulfonamide group. The nature (e.g., electron-donating vs. electron-withdrawing) and position (ortho, meta, para) of these substituents can dramatically alter biological activity. researchgate.netmdpi.com
Key investigations would include:
Electronic Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl, -F) or electron-donating groups (e.g., -CH₃, -OCH₃) at various positions on the phenyl ring to modulate the acidity of the sulfonamide proton and the electronic character of the aromatic ring.
Steric Effects : Introducing bulky substituents to probe the spatial constraints of the target's binding site.
Hydrophobicity : Altering the lipophilicity of the molecule by adding hydrophobic (e.g., alkyl chains) or hydrophilic (e.g., -OH) groups to optimize cell permeability and target engagement. researchgate.net
The findings from such studies are often summarized in a data table to visualize the relationship between structural changes and activity.
Table 1: Hypothetical SAR Data for Phenyl-Substituted this compound Analogues
| Compound ID | Substituent (R) on Phenyl Ring | Biological Activity (IC₅₀, µM) |
| 1 | H (Parent Compound) | 15.2 |
| 2 | 4-CH₃ | 10.5 |
| 3 | 4-OCH₃ | 12.8 |
| 4 | 4-Cl | 5.1 |
| 5 | 4-F | 4.8 |
| 6 | 4-NO₂ | 2.5 |
| 7 | 2-Cl | 25.6 |
| 8 | 3-Cl | 8.9 |
This table presents hypothetical data for illustrative purposes. From this data, one could infer that electron-withdrawing substituents at the para-position enhance activity, while steric hindrance at the ortho-position may be detrimental.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. ekb.eg
The first step in QSAR modeling is to describe the chemical structures numerically using molecular descriptors. researchgate.net For a series of this compound analogues, a wide range of descriptors would be calculated using specialized software. These descriptors fall into several categories:
Electronic Descriptors : These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. niscpr.res.in
Hydrophobic Descriptors : The most common is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the compound.
Steric/Topological Descriptors : These relate to the size and shape of the molecule, including molecular weight, molecular volume, surface area, and various connectivity indices that describe the branching and topology of the molecule.
Quantum Chemical Descriptors : These are derived from quantum mechanics calculations and can provide detailed information about the electronic structure and reactivity. researchgate.net
Once descriptors are calculated for a training set of compounds with known biological activities, a QSAR model is developed. This involves selecting the most relevant descriptors and using a statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), to build the mathematical equation. jbclinpharm.org
A crucial part of this process is model validation, which ensures that the model is robust and has predictive power. nih.govnih.gov Key validation metrics include:
Coefficient of Determination (R²) : Measures how well the model fits the training data. A value closer to 1 indicates a better fit. jbclinpharm.org
Leave-One-Out Cross-Validation Coefficient (Q²) : A measure of the model's internal predictive ability. A Q² > 0.5 is generally considered acceptable. jbclinpharm.org
External Validation : The model's predictive power is tested on an external set of compounds (the test set) that were not used in model development. The predictive R² (R²_pred) for the test set is a key indicator of the model's real-world utility.
Table 2: Typical Statistical Parameters for a Validated QSAR Model
| Parameter | Description | Acceptable Value |
| n | Number of compounds in the training set | > 20 |
| R² | Coefficient of determination | > 0.6 |
| Q² | Cross-validated correlation coefficient | > 0.5 |
| R²_pred | Predictive R² for the external test set | > 0.5 |
| F-test | Fischer's value (statistical significance) | High value |
| p-value | Probability value | < 0.05 |
A successfully validated QSAR model can then be used to predict the activity of new this compound analogues before they are synthesized.
Ligand-Based and Structure-Based Design Principles for Analogues with Enhanced Efficacy
The insights gained from SAR and QSAR studies directly inform the design of new analogues with potentially improved properties. This can be approached through ligand-based or structure-based methods. uthsc.edu
Ligand-Based Design : This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies solely on the information from the active ligands.
Pharmacophore Modeling : Based on a set of active analogues of this compound, a 3D pharmacophore model can be generated. chemijournal.com This model defines the critical chemical features and their spatial relationships required for activity. It can then be used as a query to screen large virtual databases for new and structurally diverse compounds that fit the model.
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D QSAR models. tandfonline.com These models provide contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, offering a detailed visual guide for molecular modification.
Structure-Based Design : This powerful approach is possible when the 3D crystal structure of the target protein is available. researchgate.net
Molecular Docking : this compound can be computationally "docked" into the active site of its target protein. nih.gov This simulation predicts the likely binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
Rational Design : By analyzing the docked pose, medicinal chemists can rationally design modifications to improve binding affinity. For instance, if the ethynyl group is near a specific amino acid residue, it could be modified to an alternative functional group to form a new hydrogen bond or a stronger hydrophobic interaction, thereby enhancing the compound's potency. nih.gov
Through the iterative application of these design principles, guided by SAR and QSAR, novel this compound analogues can be developed with optimized biological efficacy.
Molecular Interactions and Biological Target Engagement in in Vitro Systems
Identification and Characterization of Specific Protein Targets
Research has pinpointed several proteins that directly interact with N-(1-ethynylcyclohexyl)benzenesulfonamide. These interactions range from enzyme inhibition to the modulation of receptor activity, showcasing a diverse profile of engagement at the molecular level.
This compound has been identified as an inhibitor of multiple enzyme systems. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for inhibitors of zinc-containing enzymes like carbonic anhydrases. The primary sulfonamide moiety is crucial for coordinating with the zinc ion (Zn²⁺) located in the active site of these enzymes, which is a key step in the inhibition mechanism. nih.govnih.gov
Carbonic Anhydrases (CAs): This compound demonstrates inhibitory activity against various human (h) CA isoforms. It shows moderate potency against the cytosolic isoforms hCA I and hCA II. nih.gov Notably, it exhibits more potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov This selectivity is a significant characteristic of its interaction profile. The inhibition mechanism involves the sulfonamide group binding to the catalytic zinc ion. nih.gov
Glyoxalase I (Glo1): As an inhibitor of Glyoxalase I, this compound interferes with a key cellular detoxification pathway. nih.gov The glyoxalase system is responsible for converting cytotoxic methylglyoxal into non-toxic lactic acid. nih.gov Inhibition of Glo1 leads to an accumulation of methylglyoxal, which can induce apoptosis, making Glo1 inhibitors potential anti-tumor agents. nih.gov
Cathepsin B: While many cathepsin B inhibitors are peptide-based, this compound's activity against the cysteine protease suggests a distinct mechanism. nih.goveurekaselect.com Cathepsin B is implicated in various pathological processes, including cancer, and its inhibition can reduce tumor cell motility and invasiveness. eurekaselect.com
Enzyme Inhibition Profile
| Enzyme Target | Inhibition Potency | Key Mechanistic Feature |
|---|---|---|
| Carbonic Anhydrase I & II | Moderate (41.5-1500 nM) nih.gov | Sulfonamide coordination with active site Zn²⁺ nih.gov |
| Carbonic Anhydrase IX & XII | High (0.8-38.9 nM) nih.gov | Sulfonamide coordination with active site Zn²⁺ nih.gov |
| Glyoxalase I | Potent | Interference with methylglyoxal detoxification nih.gov |
| Cathepsin B | Active | Inhibition of cysteine protease activity eurekaselect.com |
Beyond enzyme inhibition, this compound also interacts with and modulates various receptors and structural proteins.
Tubulin: The compound acts as a tubulin polymerization inhibitor, binding to the colchicine site at the interface of α- and β-tubulin monomers. nih.govnih.gov This disruption of microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis. mdpi.com
Signal Transducer and Activator of Transcription 3 (STAT3): This compound has been shown to directly bind to the STAT3 protein, inhibiting its phosphorylation. nih.gov Persistent activation of the STAT3 signaling pathway is linked to cancer development. nih.gov Some benzenesulfonamide derivatives have demonstrated the ability to inhibit STAT3 phosphorylation with IC50 values in the low micromolar range. nih.gov
Transient Receptor Potential Vanilloid 4 (TRPV4): While the direct binding mechanism is still under investigation, modulation of this ion channel has been observed. TRPV4 is a Ca²⁺-permeable non-selective cation channel involved in various physiological processes. nih.gov
Tropomyosin Receptor Kinase A (TrkA): Low molecular weight modulators are of interest as surrogates for neurotrophins that activate Trk receptors. nih.gov
HIV-1 Capsid: The HIV-1 capsid is a critical structure for the viral life cycle, interacting with numerous host cell proteins. nih.govbiorxiv.org Molecules that bind to the capsid can disrupt these interactions and inhibit viral replication.
Receptor and Protein Modulation
| Protein Target | Mode of Action | Functional Consequence |
|---|---|---|
| Tubulin | Binds to colchicine site nih.govnih.gov | Inhibition of polymerization, cell cycle arrest mdpi.com |
| STAT3 | Inhibits phosphorylation nih.govnih.gov | Blocks downstream signaling |
| TRPV4 | Modulation | Alteration of ion channel activity nih.gov |
| TrkA | Modulation | Potential neurotrophin-like activity nih.gov |
| HIV-1 Capsid | Binding | Potential disruption of viral replication nih.govbiorxiv.org |
A key aspect of the in vitro profile of this compound is its selectivity for certain protein isoforms over others.
Carbonic Anhydrase Isoforms: The compound shows significant selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.gov This preferential inhibition is a desirable trait for potential therapeutic applications.
STAT Family Proteins: Studies on related benzenesulfonamide derivatives have shown high selectivity for STAT3. For instance, some compounds display little effect on the phosphorylation of other STAT isoforms like STAT1 and STAT5, highlighting a selective mechanism of action. nih.gov
Mechanistic Studies of Molecular Interactions at the Binding Site
Understanding the precise molecular interactions at the binding site provides insight into the compound's affinity and the potential for inducing specific cellular responses.
The binding of a ligand to its protein target often induces conformational changes that are critical for the protein's biological activity. nih.gov For this compound, such changes are integral to its mechanism. For example, in ATP-binding cassette (ABC) transporters, ligand binding and ATP hydrolysis are coupled to significant structural rearrangements of the nucleotide-binding domains (NBDs). nih.gov While specific studies on this compound are limited, the principle of ligand-induced conformational shifts is a central theme in its interaction with targets like enzymes and receptors. nih.govnih.gov
The affinity of this compound for its targets is determined by specific interactions with amino acid residues within the binding pocket.
Carbonic Anhydrase II: In the active site of CA II, the benzenesulfonamide ring establishes multiple van der Waals interactions with residues such as Gln92, Val121, Phe131, Leu198, and Thr200. nih.gov The ethynylcyclohexyl group extends into the hydrophobic region of the active site, forming additional contacts that contribute to binding affinity and selectivity. nih.govnih.gov The sulfonamide group itself forms crucial hydrogen bonds with residues like Thr199, in addition to coordinating the zinc ion. nih.gov
Tubulin: For inhibitors targeting the colchicine binding site, interactions with residues at the interface of the α- and β-tubulin subunits are critical. For some ligands, a nitrogen atom can form an important hydrogen bond with residues like Lysβ352, which is crucial for activity. nih.gov
Information regarding "this compound" is not available in publicly accessible research.
Following a comprehensive search of scientific databases and literature, no specific information was found regarding the in vitro biological efficacy, cell-based functional assays, or biochemical assays for the chemical compound "this compound."
Consequently, it is not possible to provide an article with the requested detailed sections on "Cell-Based Functional Assays" and "Biochemical Assays for Direct Target Engagement," including data tables and research findings, as this information is not available in the public domain. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy.
Should research on "this compound" be published in the future, a detailed article as per the user's request could be generated.
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
Despite a comprehensive search of available scientific literature, no specific computational studies focusing on the chemical compound this compound were identified. As a result, a detailed analysis of its molecular design and biological understanding through advanced computational methods, as requested, cannot be provided at this time.
The intended article was structured to explore the intricate details of this compound's interactions at a molecular level, including its binding characteristics with proteins, its dynamic behavior in solution, and its intrinsic electronic properties. However, the absence of published research directly investigating this compound means that the specific data required to populate the outlined sections on molecular docking simulations, molecular dynamics simulations, and quantum chemical calculations are not available.
While general principles and methodologies for these computational techniques are well-established in the field of drug discovery and molecular design, their application to a specific compound requires dedicated research. Such studies would involve:
Molecular Docking Simulations: Predicting how this compound might fit into the active site of a protein target, its preferred orientation, and the strength of the binding interaction.
Molecular Dynamics (MD) Simulations: Simulating the movement and interaction of the compound with a target protein over time in a solvated environment to assess the stability of the complex.
Quantum Chemical Calculations: Investigating the electron distribution and other electronic properties of the molecule to understand its inherent reactivity and potential for chemical interactions.
Without these specific investigations, any discussion would be purely hypothetical and would not meet the required standards of scientific accuracy and detailed research findings. The scientific community has not yet published data that would allow for an authoritative article on the advanced computational studies of this compound. Further research is needed to elucidate the molecular characteristics and potential biological activity of this particular compound.
Advanced Computational Studies in Molecular Design and Biological Understanding
Quantum Chemical Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.org It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. numberanalytics.com This principle allows for the calculation of various molecular properties, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comprotheragen.ai
The HOMO and LUMO are central to understanding chemical reactivity. chemrxiv.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) corresponds to its ability to accept electrons (electrophilicity). wuxiapptec.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org
For N-(1-ethynylcyclohexyl)benzenesulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory provide the energies of these frontier orbitals. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
In the case of this compound, the HOMO is primarily localized on the electron-rich benzenesulfonamide (B165840) moiety and the ethynyl (B1212043) group, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed around the sulfonamide group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: These values are representative and derived from DFT calculations for analogous sulfonamide structures for illustrative purposes.
The calculated global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the HOMO and LUMO energies and further quantify the molecule's reactivity profile. ajchem-a.com
Chemical Biology Insights and Applications of N 1 Ethynylcyclohexyl Benzenesulfonamide
Contribution to Understanding Cellular Mechanisms and Disease Pathogenesis
Without any foundational research on its synthesis, biological targets, or effects in cellular systems, any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The advancement of synthetic organic chemistry offers significant opportunities to improve the synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide and to generate a diverse library of its analogues. Current strategies for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine. wikipedia.org Future methodologies could focus on increasing efficiency, yield, and molecular diversity.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for sulfonamide synthesis. Applying MAOS to the coupling of 1-ethynylcyclohexylamine (B1580611) with benzenesulfonyl chloride or its derivatives could provide rapid access to the core molecule and its analogues.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow-based synthesis would be advantageous for producing larger quantities of the compound for extensive biological screening.
Late-Stage Functionalization: Modifying the core structure in the final steps of a synthesis is a powerful strategy for creating chemical diversity. Research could target the functionalization of the benzene (B151609) ring or the cyclohexyl moiety to explore structure-activity relationships (SAR) systematically. For instance, various substituents could be introduced onto the aromatic ring to modulate electronic and steric properties. nih.govcore.ac.uk
Click Chemistry: The terminal alkyne (ethynyl group) on the cyclohexyl ring is an ideal handle for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile conjugation of the molecule to a wide range of other chemical entities, creating novel hybrids with potentially enhanced or entirely new biological functions. dovepress.com
Table 1: Comparison of Potential Synthetic Methodologies This table provides an illustrative comparison of synthetic approaches that could be applied to the synthesis of this compound analogues.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high efficiency. | Optimization of solvent, temperature, and reaction time. |
| Flow Chemistry | Scalability, enhanced safety, precise process control. | Reactor design, catalyst immobilization, solvent selection. |
| Late-Stage Functionalization | Rapid generation of diverse analogues from a common core. | Development of selective C-H activation or halogenation protocols. |
| Click Chemistry | High efficiency, mild reaction conditions, broad substrate scope. | Synthesis of diverse azide-containing building blocks for conjugation. |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govtechnative.io These computational tools can be leveraged to design novel analogues of this compound with optimized properties.
Future research avenues in this domain include:
Generative AI Models: AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to generate entirely new chemical structures. stanford.edu A model could be specifically trained on known kinase inhibitors or other target classes to design novel benzenesulfonamide (B165840) derivatives with a high probability of activity. nih.govyoutube.com
Predictive ADMET Modeling: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov By applying these models, researchers can prioritize the synthesis of analogues with favorable drug-like properties, reducing the rate of late-stage failures.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. nih.gov This allows for the identification of key molecular features responsible for potency and selectivity, guiding the design of subsequent generations of compounds.
Table 2: Illustrative AI-Driven Design of this compound Analogues This hypothetical table shows how AI/ML could be used to predict the properties of newly designed analogues, prioritizing them for synthesis.
| Analogue ID | Proposed Modification | Predicted Target Affinity (Ki, nM) | Predicted Lipinski Rule of 5 Compliance | Predicted Toxicity Risk |
|---|---|---|---|---|
| ECBSA-001 | Parent Compound | - | Compliant | - |
| ECBSA-AI-01 | 4-fluoro on benzene ring | 85 | Compliant | Low |
| ECBSA-AI-02 | 3-chloro on benzene ring | 42 | Compliant | Low |
| ECBSA-AI-03 | 4-methoxy on benzene ring | 150 | Compliant | Low |
| ECBSA-AI-04 | Pyridine (B92270) instead of benzene | 210 | Non-Compliant | Medium |
Investigation of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and inflammatory disorders. nih.gov The sulfonamide scaffold is known for its promiscuity, with different derivatives acting as antibacterial, anticancer, anti-inflammatory, and antiviral agents. openaccesspub.orgnih.govnih.gov
Future research should investigate the multi-targeting potential of this compound. This could involve:
Broad-Spectrum Kinase Profiling: Many benzenesulfonamide derivatives are known to inhibit protein kinases. nih.gov Screening this compound against a large panel of kinases could reveal a unique inhibitory profile, suggesting its potential use in oncology or immunology.
Enzyme Inhibition Assays: Beyond kinases, the compound could be tested against other enzyme families where sulfonamides have shown activity, such as carbonic anhydrases or proteases. nih.gov
Phenotypic Screening: Instead of a target-based approach, phenotypic screening in disease-relevant cell models can uncover unexpected therapeutic activities. This could reveal novel mechanisms of action and identify multiple pathways modulated by the compound.
This multi-targeting ability could lead to the development of more robust therapies that are less susceptible to the development of resistance.
Development of Advanced Analytical Techniques for In Situ Biological Monitoring
Understanding how a drug molecule interacts with its biological environment in real-time is a significant challenge in pharmacology. Advanced analytical techniques are emerging that could provide unprecedented insights into the behavior of this compound in situ.
Promising future directions include:
Raman Spectroscopy: The ethynyl (B1212043) group in the molecule possesses a unique and strong Raman scattering signal in a region of the spectrum that is relatively free from interference from biological molecules. This makes it an excellent intrinsic tag for techniques like Surface-Enhanced Raman Spectroscopy (SERS) and in situ Raman microscopy. rsc.org These methods could be used to visualize the uptake and distribution of the compound within single cells without the need for bulky fluorescent labels that could alter its properties. rsc.org
Mass Spectrometry Imaging (MSI): MSI techniques can map the spatial distribution of small molecules in tissue sections. This could be used to determine where the compound and its metabolites accumulate in preclinical models, providing crucial information about its pharmacokinetics and target engagement. wiley.com
Label-Free Biosensors: The development of highly sensitive, label-free biosensors, such as those based on surface plasmon resonance (SPR) or field-effect transistors, could enable the real-time monitoring of the compound's binding kinetics to its target proteins. nih.govumn.edu This provides a deeper understanding of the molecular interactions driving its biological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-ethynylcyclohexyl)benzenesulfonamide, and what critical parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves functionalizing a benzenesulfonamide precursor with an ethynylcyclohexyl group. A two-step approach may include:
Sulfonamide Formation : React cyclohexylamine with benzenesulfonyl chloride under basic conditions (e.g., NaOH or NaH in DMF) to form N-cyclohexylbenzenesulfonamide .
Alkyne Introduction : Use Sonogashira coupling or nucleophilic substitution to attach the ethynyl group. Critical parameters include:
- Catalyst selection (e.g., Pd/Cu for coupling reactions).
- Solvent polarity (DMF or THF for stability of intermediates).
- Temperature control (60–80°C to balance reactivity and side reactions).
Purification via recrystallization (methanol/water mixtures) or column chromatography is recommended .
Q. How can researchers optimize purification techniques for this compound to ensure high yield and purity?
- Methodological Answer :
- Recrystallization : Use a 50:50 methanol-water mixture to remove unreacted starting materials, leveraging differences in solubility .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (20–40% ethyl acetate) to separate polar byproducts.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, monitoring sulfonamide protons at δ 7.5–8.0 ppm) .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?
- Methodological Answer : Key challenges include:
- Disorder in the Ethynyl Group : The linear sp-hybridized ethynyl moiety may exhibit rotational disorder. SHELXL’s PART command can model partial occupancy .
- Cyclohexyl Ring Conformation : Chair-to-chair flipping complicates refinement. Use DFIX and SADI restraints to maintain bond geometry .
- Data Resolution : High-resolution data (>0.8 Å) are critical. SHELXD’s dual-space algorithm improves phase solution for low-symmetry crystals .
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (ethynyl) and electrophilic (sulfonamide) sites .
- Solvent Effects : COSMO-RS models simulate solvation free energy in DMSO or water, guiding solvent selection for reactions .
- Docking Studies : AutoDock Vina predicts binding affinity to carbonic anhydrase (a common sulfonamide target), highlighting steric effects from the ethynyl group .
Q. What experimental strategies are recommended for analyzing the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Assays : Test carbonic anhydrase inhibition using a stopped-flow spectrophotometer (λ = 400 nm) with 4-nitrophenyl acetate as substrate. Include acetazolamide as a positive control .
- Dose-Response Curves : Use 0.1–100 µM compound concentrations to calculate IC₅₀ values. Nonlinear regression (GraphPad Prism) models efficacy .
- Selectivity Screening : Compare activity against isoforms CA-I and CA-II to assess specificity .
Data Analysis and Contradictions
Q. How should researchers reconcile conflicting solubility or bioactivity data for this compound across studies?
- Methodological Answer :
- Solubility Discrepancies : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to control pH and ionic strength. Conflicting data may arise from solvent impurities or polymorphic forms .
- Bioactivity Variability : Cross-validate assays with internal controls (e.g., reference inhibitors) and assess compound stability via LC-MS to rule out degradation .
- Statistical Tools : Apply ANOVA to compare datasets, identifying outliers due to synthesis batches or assay conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
